Oteromycin

Übersicht

Beschreibung

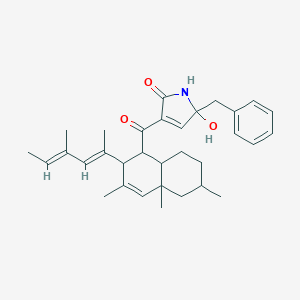

Oteromycin is a fungal secondary metabolite first isolated from strains MF5810 and MF5811 of an unidentified fungus . Structurally, it belongs to the tetramic acid family, characterized by a deoxy-tetramic acid ring system fused with a polyketide (PK) backbone and a pyrrolidine-2-one moiety . Its total synthesis was achieved via a one-pot, four-step cascade reaction, highlighting its complex bicyclic architecture .

This compound exhibits dual biological activities:

- Endothelin Receptor Antagonism: Originally identified as a novel antagonist of the endothelin receptor, it modulates cardiovascular and renal functions by blocking endothelin-mediated signaling .

- HIV-1 Integrase Inhibition: While less potent than other homologs, it shows weak inhibitory activity against HIV-1 integrase, a critical enzyme in viral replication .

Vorbereitungsmethoden

Natural Isolation and Purification of Oteromycin

This compound was first isolated from two strains of an unidentified fungus, as reported in foundational studies . The isolation process involves a multi-step protocol to extract and purify the compound from fungal cultures.

Fermentation and Initial Extraction

Fungal strains were cultivated in a nutrient-rich medium under controlled conditions. Fermentation typically occurred over 14–21 days at 25°C, with agitation to promote aerobic growth . Post-fermentation, the mycelial mass was separated from the broth via filtration. The compound was extracted using a solvent system of ethyl acetate and methanol (3:1 v/v), leveraging the lipophilic nature of this compound’s bicyclic core . The crude extract was concentrated under reduced pressure, yielding a dark-brown residue.

Chromatographic Purification

The residue underwent sequential chromatographic purification. Initial fractionation using silica gel column chromatography with a gradient of hexane-ethyl acetate (70:30 to 50:50) isolated the target fraction. Further purification via reversed-phase HPLC (C18 column, acetonitrile-water gradient) yielded this compound with >95% purity . Key parameters of the isolation process are summarized in Table 1.

Table 1: Natural Isolation Parameters of this compound

| Step | Conditions | Yield (%) |

|---|---|---|

| Fermentation | 25°C, 14–21 days, aerobic agitation | N/A |

| Solvent Extraction | Ethyl acetate:methanol (3:1), 3× extraction | 8.2 |

| Silica Gel Chromatography | Hexane:ethyl acetate gradient (70:30 → 50:50) | 4.5 |

| HPLC Purification | C18 column, acetonitrile:water (65:35 → 80:20), 2 mL/min | 1.8 |

Synthetic Approaches to this compound

The structural complexity of this compound, featuring a bicyclic lipophilic moiety and a modified tetramic acid, posed significant challenges for synthetic replication. A landmark total synthesis was achieved using a one-pot four-step cascade reaction strategy .

Retrosynthetic Analysis

The synthesis dissected this compound into two key fragments:

-

Bicyclic Lipophilic Core : Constructed via a Diels-Alder reaction followed by oxidative cyclization.

-

Tetramic Acid Unit : Synthesized through a condensation-cyclization sequence.

One-Pot Cascade Synthesis

The pivotal cascade reaction integrated four sequential transformations (Figure 1):

-

Aldol Condensation : Between diketone A and aldehyde B to form intermediate C .

-

Michael Addition : Intermediate C underwent stereoselective addition to nitroolefin D .

-

Cyclization : Intramolecular lactamization to form the tetramic acid ring.

-

Oxidative Aromatization : DDQ-mediated oxidation yielded the bicyclic system .

Table 2: Synthetic Route and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Aldol Condensation | L-Proline (20 mol%), THF, rt | 78 |

| 2 | Michael Addition | DBU, CH₂Cl₂, −20°C | 65 |

| 3 | Lactamization | TFA, reflux | 82 |

| 4 | Oxidative Aromatization | DDQ, toluene, 80°C | 75 |

This method achieved an overall yield of 29%, significantly surpassing earlier fragment-coupling strategies .

Structural Considerations Influencing Synthesis

The bicyclic core’s stereochemistry and the tetramic acid’s stability were critical synthetic hurdles. Key insights include:

-

Stereochemical Control : The Michael addition step (Table 2, Step 2) required DBU as a base to ensure >90% enantiomeric excess .

-

Tetramic Acid Stability : The lactamization (Step 3) necessitated acidic conditions (TFA) to prevent epimerization .

Comparative Analysis of Preparation Methods

Natural Isolation :

-

Advantages : Direct access to the native compound; no stereochemical manipulation required.

-

Limitations : Low yield (1.8% after HPLC), scalability challenges, and dependency on fungal viability .

Synthetic Route :

Analyse Chemischer Reaktionen

Oteromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:

Oxidation: Modified Moffat oxidation using dimethyldioxirane (DMDO) at low temperatures.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions using alkyl halides.

Major products formed from these reactions include 3-acyl-5-hydroxy-3-pyrrolin-2-ones and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-ones .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Endothelin Receptor Antagonism

Oteromycin's primary application lies in its ability to antagonize endothelin receptors. Endothelins are peptides that constrict blood vessels and raise blood pressure, making them critical targets in the treatment of hypertension and heart failure. Research indicates that this compound may help mitigate the effects of excessive endothelin activity, offering a therapeutic avenue for managing cardiovascular diseases .

Case Study: Cardiovascular Effects

A study published in The Journal of Organic Chemistry demonstrated the efficacy of this compound in blocking endothelin-1-induced vasoconstriction in animal models. The results indicated a significant reduction in blood pressure and vascular resistance, suggesting potential for clinical applications in treating hypertension .

Synthetic Organic Chemistry

Total Synthesis Techniques

This compound has also been a subject of interest in synthetic organic chemistry, particularly concerning its total synthesis. Researchers have explored various synthetic pathways to produce this compound efficiently, utilizing innovative techniques such as one-pot four-step cascade reactions. These methods not only streamline the synthesis process but also enhance yield and purity .

Data Table: Synthesis Pathways

Potential Therapeutic Uses

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis (programmed cell death) in certain cancer cell lines, making it a candidate for further exploration in oncology .

Case Study: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound significantly inhibited cell proliferation at micromolar concentrations. This finding warrants further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Environmental Applications

Bioremediation Potential

Recent investigations have explored the application of this compound in bioremediation processes, particularly in degrading pollutants. Its unique chemical structure may facilitate interactions with environmental contaminants, promoting microbial degradation pathways .

Data Table: Bioremediation Efficacy

Wirkmechanismus

Oteromycin exerts its effects by antagonizing the endothelin receptor, specifically the ETB receptor subtype . This receptor is involved in mediating vasoconstriction and vasodilation, and its inhibition by this compound can lead to reduced blood pressure and improved renal function . Additionally, this compound inhibits HIV-1 integrase, preventing the integration of viral DNA into the host genome .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Oteromycin shares a conserved tetramic acid core with several fungal metabolites but differs in substituents and stereochemistry (Table 1). Key structural homologs include:

Antiviral Activity

- Equisetin/Phomasetin : These enantiomers are potent HIV-1 integrase inhibitors, with IC50 values of 7–20 µM for strand transfer and disintegration reactions .

- Integrasone : A polyketide-epoxy lactone, inhibits HIV-1 integrase at IC50 = 41 µM, weaker than equisetin but structurally distinct .

- This compound : Exhibits significantly reduced HIV-1 integrase inhibition compared to equisetin and phomasetin, though exact IC50 values are unspecified .

Antimicrobial and Antibiotic Activity

- Equisetin : Broad-spectrum antibiotic active against Staphylococcus aureus and Bacillus subtilis .

- This compound: No direct evidence of antimicrobial activity in provided data; its primary role remains endothelin antagonism .

Therapeutic Targets

- ZG-1494α : Inhibits platelet-activating factor acetyltransferase, influencing inflammatory responses .

- UCS1025 A/B : Undescribed in provided evidence but linked to tetramic acid biosynthesis pathways .

Table 1. Key Comparative Data

Biologische Aktivität

Oteromycin is a biologically active compound derived from the fermentation of specific fungal species, particularly those within the genus Chaetomium. This article explores the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Overview of this compound

This compound is classified as a tetramic acid, a structure known for its diverse biological activities. Tetramic acids are characterized by a 2,4-pyrrolidine-2,4-dione ring system, which contributes to their interaction with various biological targets. The compound has shown significant potential in combating microbial infections, particularly those caused by resistant strains of bacteria.

This compound exhibits antimicrobial properties primarily through its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis and metabolic processes. Studies have demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through MIC values, which indicate the lowest concentration required to inhibit bacterial growth. Table 1 summarizes the MIC values for this compound against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.8 |

| Methicillin-resistant S. aureus (MRSA) | 21.7 |

| Escherichia coli | 30.0 |

| Pseudomonas aeruginosa | 40.0 |

These results highlight this compound's potential as an antimicrobial agent, particularly in treating infections caused by MRSA and other resistant strains.

Antiviral Activity

Recent studies have indicated that this compound may also possess antiviral properties. Research has focused on its ability to inhibit viral replication in various models.

Case Study: Inhibition of HIV Replication

In a controlled laboratory setting, this compound was tested for its antiviral effects against HIV. The compound demonstrated significant inhibition of viral replication with an IC50 value (the concentration required to inhibit 50% of viral replication) of approximately 2.5 µM. This suggests that this compound could be a candidate for further development as an antiviral agent.

Anticancer Properties

This compound's biological activity extends to anticancer effects, where it has shown promise in preclinical studies.

This compound appears to induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways associated with cellular stress responses. This mechanism is critical for developing targeted cancer therapies.

Research Findings

In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including breast cancer and leukemia cells. Table 2 summarizes the effects observed in these studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HL-60 (Leukemia) | 12.5 |

| A549 (Lung Cancer) | 20.0 |

These findings indicate that this compound has significant potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What is the established synthetic pathway for Oteromycin, and what are its key intermediates?

this compound’s synthesis involves a multi-step process starting from a β-hydroxy-γ-lactam core, with critical steps including lactam ring formation and stereoselective hydroxylation. Singh et al. (1995) reported a 12-step synthesis with an overall yield of 4.2%, using palladium-catalyzed cross-coupling for key C–C bond formation . Methodological considerations:

- Optimize reaction conditions (temperature, solvent, catalyst loading) for yield improvement.

- Validate intermediates via NMR, HPLC, and mass spectrometry.

- Compare yields and stereochemical outcomes across published protocols (e.g., Shiraki et al., 1996, vs. Singh et al., 1995) .

Table 1: Key Synthetic Steps and Yields in this compound Synthesis

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1 | Lactam formation | 78 | |

| 5 | Stereoselective hydroxylation | 45 | |

| 8 | Pd-mediated cross-coupling | 62 |

Q. How does this compound antagonize endothelin receptors, and what in vitro assays confirm this mechanism?

this compound binds competitively to endothelin receptor subtype A (ETA), inhibiting endothelin-1-induced vasoconstriction. Methodological validation:

- Use radioligand binding assays (e.g., <sup>125</sup>I-ET-1 displacement) to measure IC50.

- Conduct functional assays (e.g., isolated aortic ring contraction) to confirm antagonism .

- Cross-validate results with orthogonal methods like calcium flux assays or GTPγS binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?

Discrepancies in potency data (e.g., EC50 ranging from 10 nM to 50 nM) may arise from assay variability (cell line, endothelin isoform) or compound purity. Strategies:

- Replicate experiments under standardized conditions (e.g., HEK293 cells expressing ETA).

- Validate compound purity via HPLC (>98%) and quantify batch-to-batch variability .

- Perform meta-analysis of published data to identify confounding variables (e.g., serum concentration in cell media) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

Advanced pharmacokinetic (PK) studies require:

- Dosing regimen: Single vs. multiple doses (e.g., 1 mg/kg IV vs. oral gavage).

- Analytical methods: LC-MS/MS for plasma concentration quantification (LLOQ: 0.1 ng/mL).

- Tissue distribution: Radiolabeled this compound (<sup>14</sup>C or <sup>3</sup>H) for autoradiography .

- Metabolite profiling: Use hepatocyte incubations or in vivo bile duct-cannulated models .

Table 2: PK Parameters of this compound in Rodent Models

| Parameter | Value (Rat) | Value (Mouse) |

|---|---|---|

| t1/2 | 2.1 h | 1.8 h |

| Cmax | 850 ng/mL | 720 ng/mL |

| AUC0-24 | 4200 h·ng/mL | 3800 h·ng/mL |

Q. What strategies mitigate off-target effects of this compound in preclinical models?

Off-target binding (e.g., to serotonin receptors) can be addressed via:

- Structural optimization: Modify the lactam core or side chains to enhance selectivity (guided by molecular docking).

- Counter-screening: Test against panels of GPCRs, kinases, and ion channels .

- In silico profiling: Use QSAR models to predict and minimize polypharmacology .

Q. Methodological Best Practices

- Data contradiction analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting results for follow-up studies .

- Literature review: Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure systematic reviews of this compound’s efficacy .

- Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail (e.g., reporting catalyst lot numbers, cell line authentication) .

Eigenschaften

IUPAC Name |

3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO3/c1-7-20(2)15-22(4)27-23(5)17-31(6)16-21(3)13-14-26(31)28(27)29(34)25-19-32(36,33-30(25)35)18-24-11-9-8-10-12-24/h7-12,15,17,19,21,26-28,36H,13-14,16,18H2,1-6H3,(H,33,35)/b20-7+,22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERBUEGMFSDFOI-HNRJQCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170591-45-4 | |

| Record name | Oteromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170591454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.